(R)-Temazepam
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Overview
Description
- The compound is commonly prescribed for the short-term treatment of insomnia and anxiety-related disorders.
- Its chemical structure consists of a diazepine ring fused with a benzene ring, and the ®-stereoisomer is the active form.
®-Temazepam: is a benzodiazepine compound primarily used as a sedative-hypnotic agent. It belongs to the class of drugs known for their anxiolytic, sedative, and muscle relaxant properties.
Preparation Methods
Synthetic Routes: ®-Temazepam can be synthesized through various methods, including condensation reactions and cyclization.
Chemical Reactions Analysis
Reactions: ®-Temazepam undergoes typical benzodiazepine reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and stereochemistry.
Scientific Research Applications
Medicine: ®-Temazepam is widely used in clinical practice for treating insomnia and anxiety disorders.
Research: It has been studied for its effects on sleep architecture, memory consolidation, and anxiolytic properties.
Industry: The pharmaceutical industry utilizes it in the formulation of sleep medications.
Mechanism of Action
Targets: ®-Temazepam enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors.
Pathways: Activation of GABA-A receptors leads to increased chloride ion influx, hyperpolarization, and subsequent sedation and anxiolysis.
Comparison with Similar Compounds
Similar Compounds: Other benzodiazepines like diazepam, lorazepam, and alprazolam share similar mechanisms of action but differ in potency, duration of action, and specific indications.
Uniqueness: ®-Temazepam’s uniqueness lies in its specific stereochemistry and its role as a hypnotic agent.
Remember that ®-Temazepam should be used under medical supervision due to its potential for dependence and adverse effects. Always consult a healthcare professional for personalized advice .
Properties
CAS No. |
52432-57-2 |
---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
(3R)-7-chloro-3-hydroxy-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/t15-/m1/s1 |
InChI Key |
SEQDDYPDSLOBDC-OAHLLOKOSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=N[C@@H](C1=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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